2-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]ethylphosphonic acid
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Overview
Description
MRS2905 is a bioactive chemical.
Scientific Research Applications
Antiviral Activity
One notable application of compounds structurally related to the specified chemical is their antiviral activity. Studies have shown that derivatives of 2,4-diamino-6-hydroxypyrimidines, which are structurally similar, exhibit marked inhibitory activity against retrovirus replication in cell culture. Specifically, certain derivatives have shown significant inhibition against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture (Hocková et al., 2003).
Applications in Medicinal Chemistry
Some of the derivatives of this class of compounds have demonstrated potential for application in medicinal chemistry. For instance, aminophosphonic derivatives synthesized via hetero-Diels-Alder reactions have been shown to have potential interest in medicinal chemistry. This includes compounds like (Z)-4-(o-tolylamino)-1-hydroxybut-2-enylphosphonic acid and diethyl 3,4-dihydroxy-1-o-tolylpyrrolidin-2-yl-2-phosphonate (Monbaliu et al., 2010).
Adhesive Polymer Research
In the field of materials science, particularly in the development of adhesive polymers, related compounds have shown promise. For example, methacrylonitrilo- or N,N-diethylmethacrylamido-phosphonic acids synthesized through ether formation and hydrolysis processes have been investigated for their adhesive properties, demonstrating potential applications in this area (Moszner et al., 2001).
properties
Product Name |
2-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]ethylphosphonic acid |
---|---|
Molecular Formula |
C11H18N2O10P2S |
Molecular Weight |
432.28 |
IUPAC Name |
2-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]ethylphosphonic acid |
InChI |
InChI=1S/C11H18N2O10P2S/c14-7-1-2-13(11(26)12-7)10-9(16)8(15)6(23-10)5-22-25(20,21)4-3-24(17,18)19/h1-2,6,8-10,15-16H,3-5H2,(H,20,21)(H,12,14,26)(H2,17,18,19)/t6-,8+,9+,10-/m1/s1 |
InChI Key |
RCFKBLDZKDFBNO-DOWZNPNQSA-N |
SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(CCP(=O)(O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MRS2905; MRS 2905; MRS-2905. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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